molecular formula C9H4Cl2N2O2 B2442628 4,8-Dichloro-3-nitroquinoline CAS No. 39487-87-1

4,8-Dichloro-3-nitroquinoline

Cat. No.: B2442628
CAS No.: 39487-87-1
M. Wt: 243.04
InChI Key: RQECNHYTLTWCHW-UHFFFAOYSA-N
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Description

4,8-Dichloro-3-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 g/mol . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at positions 4 and 8, and a nitro group at position 3 on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-3-nitroquinoline typically involves the nitration of 4,8-dichloroquinoline. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control to ensure the safety and efficiency of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dichloro-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,8-Dichloro-3-nitroquinoline is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to cytotoxic effects. The chlorine atoms enhance the compound’s lipophilicity, facilitating its penetration into cells .

Comparison with Similar Compounds

Uniqueness: 4,8-Dichloro-3-nitroquinoline is unique due to the presence of both chlorine and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,8-dichloro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-6-3-1-2-5-8(11)7(13(14)15)4-12-9(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQECNHYTLTWCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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